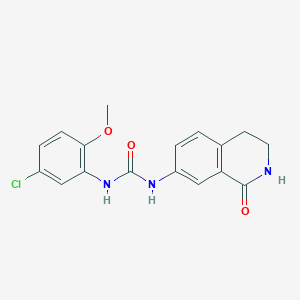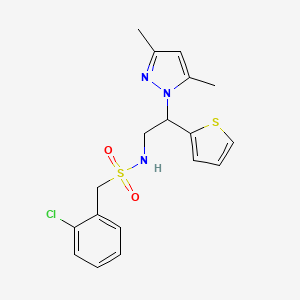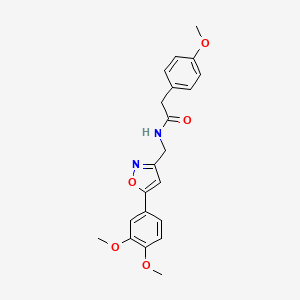
2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis
The structure of similar compounds, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, has been reported. It has an empirical formula of C30H30N10 and a molecular weight of 530.63 .Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to enhance the catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a solid at room temperature, with a melting point of 132-143 °C .科学的研究の応用
Medicinal Chemistry and Drug Development
MTA derivatives have attracted attention due to their potential as antimicrobial agents . Researchers explore their activity against bacteria, fungi, and other pathogens. Additionally, MTA analogs may exhibit anti-inflammatory, antipyretic, and antioxidant properties, making them promising candidates for drug development .
Coordination Chemistry and Catalysis
The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which includes MTA derivatives, plays a crucial role in coordination chemistry. These ligands can form complexes with various metals, influencing catalytic reactions. Investigating their behavior in catalysis and enzyme inhibition is an active area of research .
Biochemical Studies
MTA-based compounds have been studied for their effects on cellular processes. For instance, researchers have explored their impact on apoptosis (programmed cell death) in cancer cells. Techniques like acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays provide insights into their biological activity .
Material Science
The triazole moiety in MTA derivatives contributes to their versatility in material science. Scientists investigate their use in polymers, dendrimers, and gels. These materials may find applications in drug delivery, tissue engineering, and other fields .
Organic Synthesis
Efficient synthetic routes for MTA derivatives are essential. Researchers have developed metal-free processes for constructing the triazole ring, enabling the synthesis of compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . These methods contribute to sustainable and scalable production .
Crystallography and Structural Studies
X-ray crystallography has confirmed the structures of several MTA-based heterocycles. Investigating their crystal structures provides valuable insights into their properties and behavior .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,7)5-4-10(3)9-8-5;;/h4H,7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMCXVYPHJVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)


![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)
